
2-(4-Bromophenyl)-1-methylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Bromophenyl)-1-methylpiperidin-4-one” is a brominated derivative of a piperidin-4-one. Piperidin-4-ones are a type of cyclic amide, also known as a lactam . They are part of a larger class of compounds known as piperidines, which are found in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound like “2-(4-Bromophenyl)-1-methylpiperidin-4-one” would likely involve a piperidin-4-one ring substituted with a bromophenyl group and a methyl group . The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-Bromophenyl)-1-methylpiperidin-4-one” are not available, brominated aromatic compounds are often involved in various types of reactions including coupling reactions, substitution reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenyl)-1-methylpiperidin-4-one” would depend on its specific structure. Brominated compounds tend to have higher densities and boiling points compared to their non-brominated counterparts due to the high atomic weight of bromine .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with a similar structure, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial activity . These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species .
Anticancer Activity
The same group of compounds has also been evaluated for their anticancer activity . Specifically, they have been tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) and have shown promising results .
Drug Designing
Molecular docking studies have been carried out to study the binding mode of active compounds with receptors . This research can be used to design new drugs with improved efficacy and reduced side effects .
Synthesis of Secondary Alcohols
The compound (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol has been synthesized through S-alkylation of a similar compound, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol . This process could potentially be applied to the synthesis of other secondary alcohols .
Antifungal Activity
Compounds with a similar structure have shown antifungal activity . This could potentially be an area of application for “2-(4-Bromophenyl)-1-methylpiperidin-4-one”.
Antioxidant Activity
Triazoles, which are structurally similar to the compound , have been studied for their antioxidant activity . This suggests that “2-(4-Bromophenyl)-1-methylpiperidin-4-one” could potentially have similar properties .
Safety And Hazards
Orientations Futures
Brominated compounds, including those with structures similar to “2-(4-Bromophenyl)-1-methylpiperidin-4-one”, continue to be of interest in various fields, including medicinal chemistry, materials science, and others . Future research may focus on developing new synthetic methods, exploring their biological activity, and improving their safety profiles .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-14-7-6-11(15)8-12(14)9-2-4-10(13)5-3-9/h2-5,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZAEZRDPPESQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-methylpiperidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

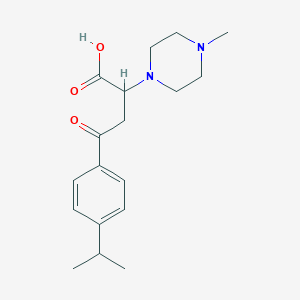

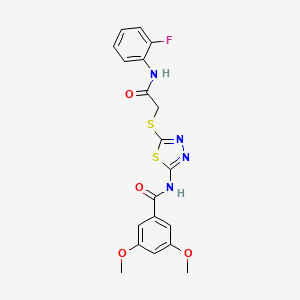
![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)
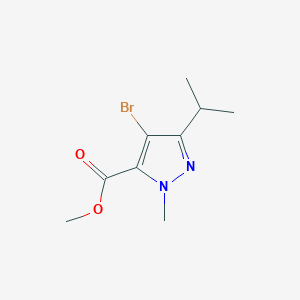
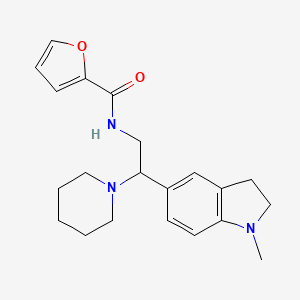
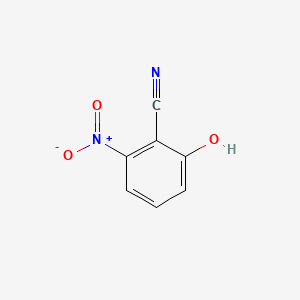
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2800307.png)
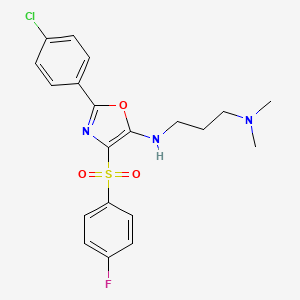
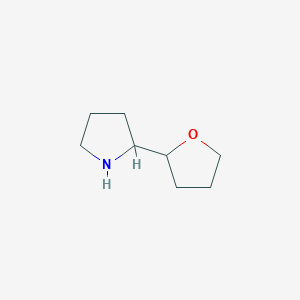
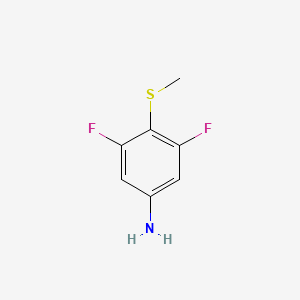
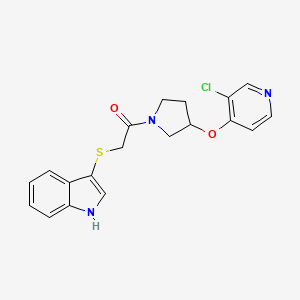
![tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2800316.png)